molecular formula C21H19N B14757599 6h-Spiro[benzo[c]acridine-5,1'-cyclopentane] CAS No. 168-75-2

6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]

Cat. No.: B14757599
CAS No.: 168-75-2
M. Wt: 285.4 g/mol
InChI Key: VMTZKTQXIAFQKM-UHFFFAOYSA-N
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Description

6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] is a complex organic compound with the molecular formula C21H19N. It features a spiro linkage between a benzo[c]acridine moiety and a cyclopentane ring. This compound is notable for its unique structural properties, which include multiple aromatic rings and a spiro center, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro compounds’ reactivity and properties.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its aromatic and spiro structures.

Mechanism of Action

The mechanism of action of 6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] involves its interaction with molecular targets, such as enzymes or receptors. The spiro linkage and aromatic rings allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[c]acridine-5,1’-cyclohexane]
  • Spiro[benzo[c]acridine-5,1’-cycloheptane]
  • Spiro[benzo[c]acridine-5,1’-cyclopropane]

Uniqueness

6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] is unique due to its specific spiro linkage with a cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying the effects of ring size on spiro compounds’ reactivity and applications.

Properties

CAS No.

168-75-2

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

spiro[6H-benzo[c]acridine-5,1'-cyclopentane]

InChI

InChI=1S/C21H19N/c1-4-10-19-15(7-1)13-16-14-21(11-5-6-12-21)18-9-3-2-8-17(18)20(16)22-19/h1-4,7-10,13H,5-6,11-12,14H2

InChI Key

VMTZKTQXIAFQKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC4=CC=CC=C4N=C3C5=CC=CC=C25

Origin of Product

United States

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